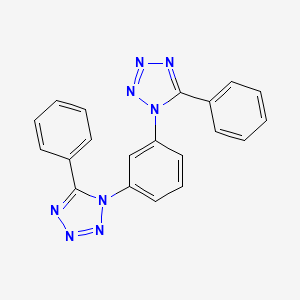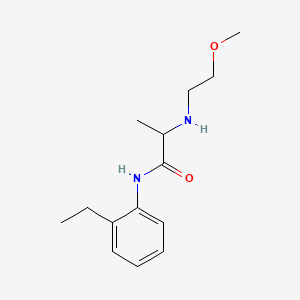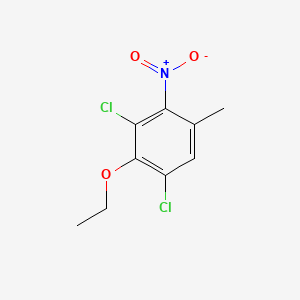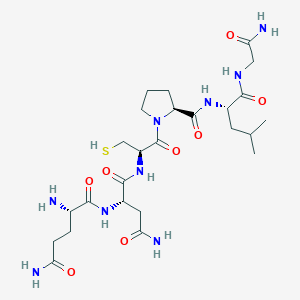
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The unique sequence of amino acids in this peptide allows it to interact with specific biological targets, making it a valuable tool for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produce the peptide. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid modification.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mecanismo De Acción
The mechanism of action of Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue allows for the formation of disulfide bonds, which can stabilize the peptide’s structure or facilitate its interaction with other molecules. The proline residue introduces a kink in the peptide chain, affecting its overall conformation and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Oxytocin: A cyclic nonapeptide with a similar sequence but different biological activity.
Vasopressin: Another cyclic nonapeptide with distinct physiological functions.
L-asparaginase: An enzyme with a different sequence but similar applications in cancer therapy.
Uniqueness
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- is unique due to its specific sequence and the presence of cysteine and proline residues, which confer distinct structural and functional properties. This peptide’s ability to form disulfide bonds and its conformational flexibility make it a valuable tool for various scientific applications.
Propiedades
Número CAS |
72098-65-8 |
|---|---|
Fórmula molecular |
C25H43N9O8S |
Peso molecular |
629.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C25H43N9O8S/c1-12(2)8-14(22(39)30-10-20(29)37)32-24(41)17-4-3-7-34(17)25(42)16(11-43)33-23(40)15(9-19(28)36)31-21(38)13(26)5-6-18(27)35/h12-17,43H,3-11,26H2,1-2H3,(H2,27,35)(H2,28,36)(H2,29,37)(H,30,39)(H,31,38)(H,32,41)(H,33,40)/t13-,14-,15-,16-,17-/m0/s1 |
Clave InChI |
QTPBCDZBQZEKGU-WOYTXXSLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


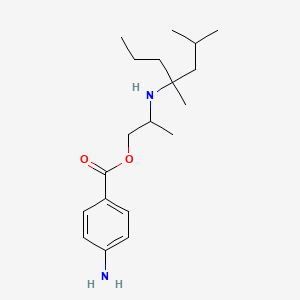
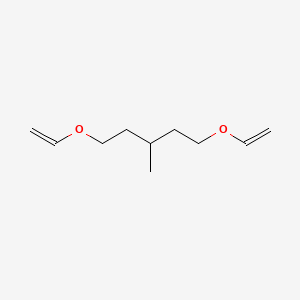
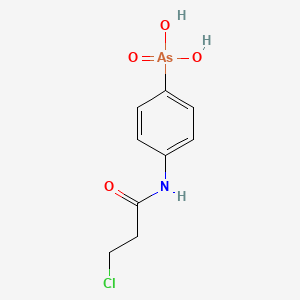
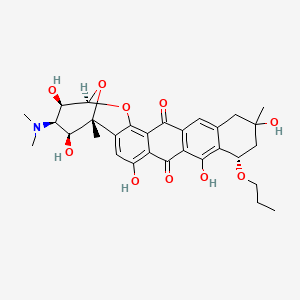
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
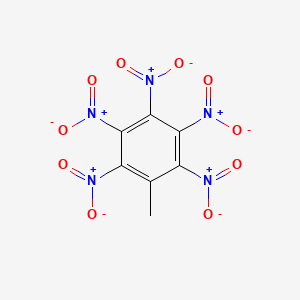
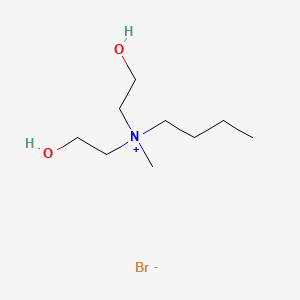
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
